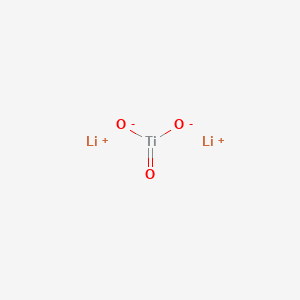
Lithium titanium oxide
Vue d'ensemble
Description
Lithium Titanium Oxide, often abbreviated as LTO, is a type of rechargeable battery that uses lithium titanate nanocrystals on the surface of its anode . This gives the anode a surface area of about 100 square meters per gram, compared with 3 square meters per gram for carbon, allowing electrons to enter and leave the anode quickly . LTO batteries are used in various applications due to their high level of safety and recharge capabilities .
Synthesis Analysis
LTO can be synthesized using a solid-state reaction method, which is the most used because it has several advantages, including simple operation, low cost, and no solvents . Another method involves a continuous supercritical fluid process . The precursors are synthesized using TiO2 and Li2CO3 with several variations of the Li/Ti mole ratio mixed at room temperature for 10 min .
Molecular Structure Analysis
The structure of LTO is investigated as a function of the annealing temperature . X-ray diffraction (XRD) and Fourier transform infrared spectroscopy (FT-IR) measurements showed that the as-synthesized powder had a spinel crystal structure .
Chemical Reactions Analysis
The redox potential of Li+ intercalation into titanium oxides is more positive than that of Li+ intercalation into graphite . This leads to fast charging (higher charging current) being much safer in the case of the titanate, than in the case of carbon, since lithium dendrites are less likely to form in the former case .
Physical And Chemical Properties Analysis
LTO batteries have a specific energy of 60–110 Wh/kg, an energy density of 177 Wh/L, and a nominal cell voltage of 2.3 V . They have a high charge and discharge rates, high cycle life, high stability and safety, and a wide temperature range for charge and discharge .
Applications De Recherche Scientifique
1. Applications in Energy and Environmental Fields
Lithium titanium oxide (LTO) and its derivatives, particularly titanium oxide (TiO2), have been extensively studied for their versatile applications in the environmental and energy sectors. These applications range from photocatalysis, solar cells, to lithium-ion batteries (LIBs). TiO2-based nanomaterials, nanocomposites, and nanoderivatives offer promising potential due to their favorable properties in these areas (Wei et al., 2018).
2. Lithium Electrochemical Reactivity in Batteries
Titanium oxide-based materials, including Li-titanites and various TiO2 polymorphs, are alternatives to carbonaceous anodes in Li-ion batteries. Their nanostructuring increases reaction areas, enhances Li+ diffusion, and potentially boosts solubility/capacity. Integration with an electron-conductive second phase improves the overall electrochemical performance (Yang et al., 2009).
3. Nanostructures for Improved Battery Performance
Research has focused on designing nanostructures of TiO2 and its composites to enhance electrical conductivity and Li-ion diffusion in LIBs. TiO2 nanomaterials, carbon composites, and metal oxide composites have been developed to improve capacity, cycling performance, and energy density of LIBs (Su et al., 2012).
4. Anode Materials for Advanced Electrochemical Energy Storage
Ti-based oxides, including TiO2, exhibit structural dynamics favorable for lithium-ion and sodium-ion batteries, as well as hybrid pseudocapacitors. Their high operating voltage and pseudocapacitive kinetics offer excellent rate capability and safety (Lou et al., 2019).
5. Nanostructured Metal Oxides as Anodes
Nanostructured metal oxides, including TiO2, show good electrochemical properties as anode materials in LIBs. Creating nanomaterials with unique structures improves their lithium storage properties, making them suitable for next-generation LIBs (Wu et al., 2012).
6. Electrochemical Properties of Anatase TiO2 Nanotubes
Anatase TiO2 nanotubes exhibit excellent electrochemical properties for lithium-ion batteries. Their unique morphology leads to significant Li insertion/extraction capacity and demonstrates excellent cycling stability (Xu et al., 2007).
Mécanisme D'action
Target of Action
Lithium titanate (Li4Ti5O12, often abbreviated as LTO) primarily targets the anode in lithium-ion (Li-ion) batteries . It has emerged as a promising anode material for Li-ion batteries due to its ability to improve the rate capability, cyclability, and safety features of these cells .
Mode of Action
LTO is a “zero strain” material in terms of Li+ intercalation and deintercalation . It uses lithium-titanate nanocrystals, instead of carbon, on the surface of its anode . This gives the anode a surface area of about 100 square meters per gram, compared with 3 square meters per gram for carbon, allowing electrons to enter and leave the anode quickly . The redox potential of Li+ intercalation into titanium oxides is more positive than that of Li+ intercalation into graphite. This leads to fast charging (higher charging current) being much safer in the case of the titanate, than in the case of carbon, since lithium dendrites are less likely to form in the former case .
Biochemical Pathways
The biochemical pathways involved in the action of LTO are primarily electrochemical in nature. During the charging process, Li+ ions are extracted from the metal oxide cathode and get inserted into the LTO anode . During the discharging process, the electrode reaction is reversed . This intercalation and deintercalation of Li+ ions into and from its layered structure forms the basis of the electrochemical activity of LTO .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LTO, we can discuss its properties in terms of its behavior within a battery system. LTO exhibits excellent stability as an anode material . It has a minimal change in cell volume (about 0.2%) during Li+ intercalation and deintercalation, which contributes to its long cycle life .
Result of Action
The use of LTO as an anode material results in Li-ion batteries with improved rate capability, cyclability, and safety features . LTO-based batteries can sustain more than 10,000 cycles with minimal capacity fade . Furthermore, LTO batteries demonstrate a considerably temperature-dependent capacity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of LTO. For instance, temperature can affect the performance of LTO-based batteries . Their manufacturing processes may still have some negative environmental effects due to resource extraction and production emissions .
Orientations Futures
There is ongoing research to improve the performance of LTO batteries. For example, researchers are exploring alternatives to LTO, such as niobium titanium oxide (NTO), as potential anode materials . It is expected that replacing anodes with thin lithium metal foils will significantly increase energy density, as long as they can be safely incorporated and stabilized in the system .
Propriétés
IUPAC Name |
dilithium;dioxido(oxo)titanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.3O.Ti/q2*+1;;2*-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUCAHCCJMJHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Ti](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2TiO3, Li2O3Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | lithium titanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_titanate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless powder; [Alfa Aesar MSDS] | |
| Record name | Lithium titanium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14760 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)
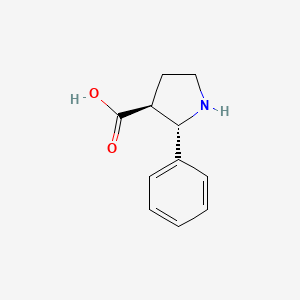
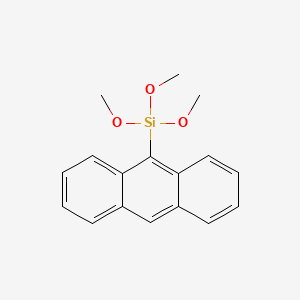
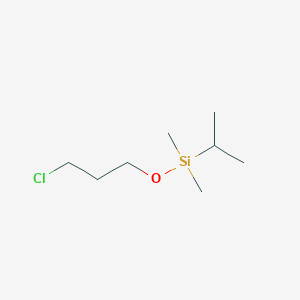
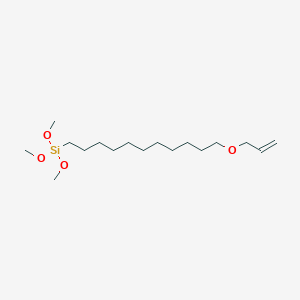
![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)
![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)
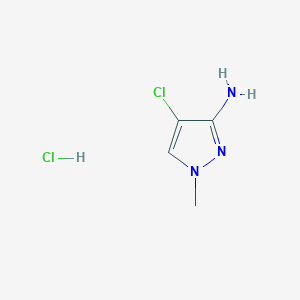

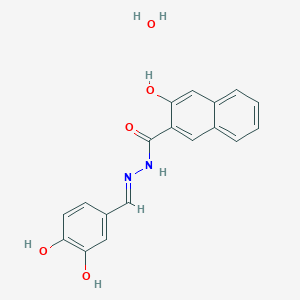

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B6590842.png)